molecular formula C15H30O9 B608015 Hydroxy-PEG6-acid CAS No. 1347750-85-9

Hydroxy-PEG6-acid

Cat. No. B608015
CAS RN: 1347750-85-9
M. Wt: 354.4
InChI Key: LGLHJMFNIHYJBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy-PEG6-acid is a PEG-based PROTAC linker . It is a derivative of PEG (polyethylene glycol) that contains a hydroxyl group with a terminal carboxylic acid . This compound is used in the synthesis of PROTACs .


Synthesis Analysis

The terminal carboxylic acid of Hydroxy-PEG6-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This reaction is a key step in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular weight of Hydroxy-PEG6-acid is 354.4 g/mol, and its molecular formula is C15H30O9 . It contains a hydroxyl group and a terminal carboxylic acid attached to a PEG spacer .


Chemical Reactions Analysis

The primary chemical reaction involving Hydroxy-PEG6-acid is its reaction with primary amine groups to form a stable amide bond . This reaction is facilitated by the presence of activators such as EDC or DCC .


Physical And Chemical Properties Analysis

Hydroxy-PEG6-acid is a liquid that appears colorless to light yellow . It is soluble in DMSO at a concentration of at least 100 mg/mL . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media .

Mechanism of Action

Target of Action

Hydroxy-PEG6-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .

Mode of Action

Hydroxy-PEG6-acid, as a polyethylene glycol (PEG)-based PROTAC linker, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This connection allows the PROTAC to bring the target protein and the E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome, a protein complex that degrades unneeded or damaged proteins, leading to the degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway involved in the action of Hydroxy-PEG6-acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, maintaining protein homeostasis by removing misfolded or damaged proteins and controlling the levels of regulatory proteins .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility in aqueous media This property can enhance the bioavailability of the PROTACs synthesized using Hydroxy-PEG6-acid

Result of Action

The result of the action of Hydroxy-PEG6-acid, when used as a linker in PROTACs, is the selective degradation of the target protein . This degradation can lead to the downregulation of the target protein’s function, which can be beneficial in cases where the target protein is overexpressed or mutated in disease states .

Action Environment

The action of Hydroxy-PEG6-acid, as part of a PROTAC, takes place intracellularly, within the environment of the cell

Safety and Hazards

Hydroxy-PEG6-acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, inhaled, or in contact with skin . Therefore, it should be used only outdoors or in a well-ventilated area, and protective clothing, gloves, and eye/face protection should be worn .

Future Directions

Hydroxy-PEG6-acid, as a PEG-based PROTAC linker, has significant potential in the development of new PROTAC molecules . Its ability to increase the solubility of PROTACs in aqueous media and its reactivity with primary amine groups make it a valuable tool in the synthesis of PROTACs .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O9/c16-2-4-20-6-8-22-10-12-24-14-13-23-11-9-21-7-5-19-3-1-15(17)18/h16H,1-14H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLHJMFNIHYJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601153660
Record name Propanoic acid, 3-[(17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy-PEG6-acid

CAS RN

1347750-85-9
Record name Propanoic acid, 3-[(17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1347750-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[(17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy-PEG6-acid
Reactant of Route 2
Reactant of Route 2
Hydroxy-PEG6-acid
Reactant of Route 3
Reactant of Route 3
Hydroxy-PEG6-acid
Reactant of Route 4
Reactant of Route 4
Hydroxy-PEG6-acid
Reactant of Route 5
Hydroxy-PEG6-acid
Reactant of Route 6
Reactant of Route 6
Hydroxy-PEG6-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.